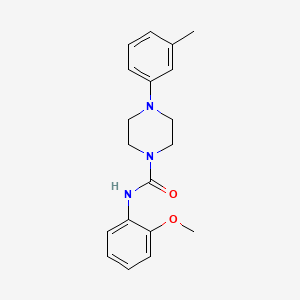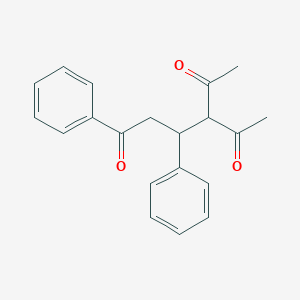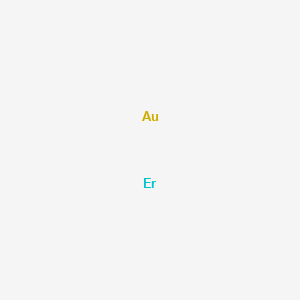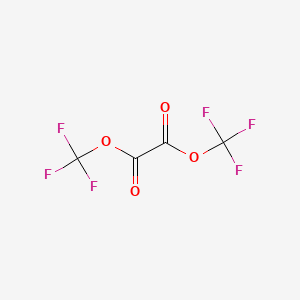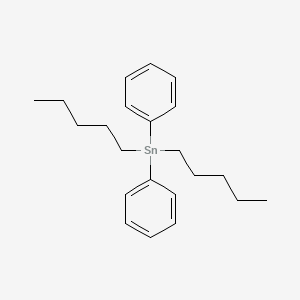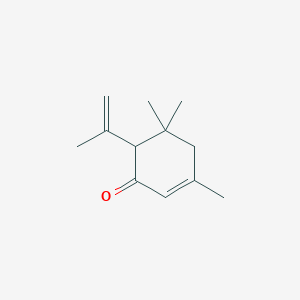
Indium--praseodymium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium-praseodymium (3/1) is a compound formed by combining indium and praseodymium in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including electronics, materials science, and medicine. Indium is a post-transition metal known for its malleability and ability to form alloys, while praseodymium is a lanthanide metal known for its magnetic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium-praseodymium (3/1) can be achieved through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of indium and praseodymium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction conditions typically include temperatures ranging from 800°C to 1000°C and a controlled atmosphere of argon or nitrogen to ensure the purity of the compound.
Industrial Production Methods: In industrial settings, the production of indium-praseodymium (3/1) may involve advanced techniques such as sputtering or molecular beam epitaxy. These methods allow for precise control over the composition and structure of the compound, making it suitable for applications in thin-film transistors and other electronic devices .
Chemical Reactions Analysis
Types of Reactions: Indium-praseodymium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of indium and praseodymium, which can vary depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Indium-praseodymium (3/1) can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium oxide and praseodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form metallic indium and praseodymium.
Substitution: Substitution reactions involving indium-praseodymium (3/1) can occur with halogens or other reactive species, resulting in the formation of halide compounds.
Major Products: The major products formed from these reactions include indium oxide, praseodymium oxide, and various halide compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Indium-praseodymium (3/1) has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism by which indium-praseodymium (3/1) exerts its effects is primarily related to its electronic and magnetic properties. Indium contributes to the compound’s electrical conductivity, while praseodymium enhances its magnetic properties. These combined effects make the compound suitable for applications in electronic devices and magnetic materials. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve interactions with electronic and magnetic fields at the atomic level .
Comparison with Similar Compounds
Indium Oxide (In2O3): Known for its high electrical conductivity and transparency, used in optoelectronic devices.
Praseodymium Oxide (Pr6O11): Known for its magnetic properties and used in ceramics and glass manufacturing.
Indium-Tin Oxide (ITO): A widely used transparent conducting oxide in touch screens and solar cells.
Uniqueness: Indium-praseodymium (3/1) is unique due to the combination of indium’s electrical properties and praseodymium’s magnetic properties. This combination makes it particularly suitable for applications that require both high electrical conductivity and magnetic functionality, such as advanced electronic devices and magnetic sensors .
Properties
CAS No. |
12141-96-7 |
|---|---|
Molecular Formula |
In3Pr |
Molecular Weight |
485.36 g/mol |
InChI |
InChI=1S/3In.Pr |
InChI Key |
YEUJVQHMGDSQMR-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


